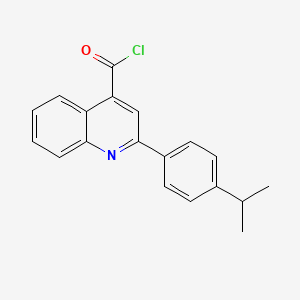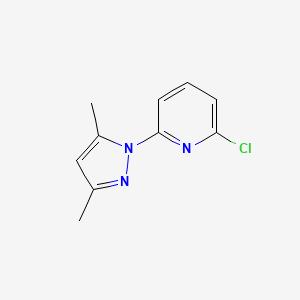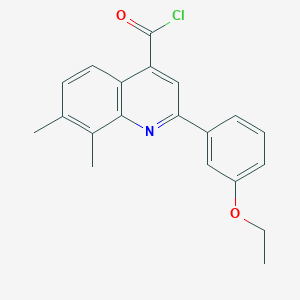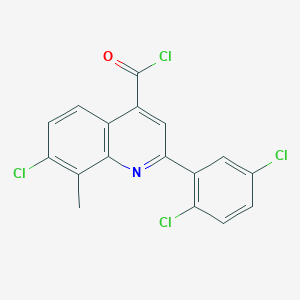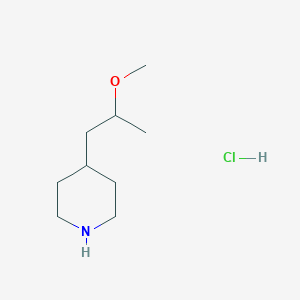
4-(2-Methoxypropyl)piperidine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, which includes “4-(2-Methoxypropyl)piperidine hydrochloride”, has been a subject of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “4-(2-Methoxypropyl)piperidine hydrochloride” is represented by the formula C9H20ClNO. The molecular weight of this compound is 193.71 g/mol.Scientific Research Applications
Pharmacology
4-(2-Methoxypropyl)piperidine hydrochloride: plays a significant role in pharmacology due to its piperidine structure, which is a common moiety in many pharmaceutical compounds. Piperidine derivatives are known for their wide range of pharmacological activities, including anticancer , antiviral , antimalarial , and antimicrobial properties . They are also utilized in the development of drugs for Alzheimer’s disease therapy, as antibiotics, analgesics, and antipsychotics .
Medicine
In the medical field, piperidine derivatives, including 4-(2-Methoxypropyl)piperidine hydrochloride , are used in over twenty drug classes. They have shown promise in cancer therapy, particularly in the inhibition of pro-tumorigenic receptors and the initiation of apoptosis . Their role in infectious and parasitic diseases as biocides, Alzheimer’s disease as anticholinergics, and neuropathic pain as analgesics is also noteworthy .
Agriculture
Piperidine compounds have applications in agriculture, particularly in the development of pesticides and herbicides. Their chemical structure allows them to interact with various biological targets in pests, making them effective for crop protection .
Material Science
In material science, 4-(2-Methoxypropyl)piperidine hydrochloride can be used as a building block for the synthesis of complex organic compounds. Its derivatives are essential in creating new materials with specific properties, such as increased durability or enhanced conductivity .
Environmental Science
Piperidine derivatives are being explored for their potential use in environmental science. They could play a role in the development of eco-friendly solvents and chemicals that are less harmful to the environment .
Biochemistry
In biochemistry, 4-(2-Methoxypropyl)piperidine hydrochloride is significant for its role in enzyme inhibition and receptor interaction. It serves as a bio-enhancer, improving the bioavailability and efficacy of various drugs . Its impact on molecular mechanisms and therapeutic perspectives, especially in cancer treatment, is a subject of ongoing research .
Anticancer Research
Piperidine derivatives have been identified as potential clinical agents against various cancers, such as breast, prostate, colon, lung, and ovarian cancer. They are known to regulate crucial signaling pathways essential for the establishment of cancers .
Drug Synthesis and Design
The piperidine moiety is a key component in the synthesis of new drugs4-(2-Methoxypropyl)piperidine hydrochloride can be used to create novel compounds with desired pharmacological activities, aiding in the design of more effective and targeted therapies .
Future Directions
Piperidine derivatives, including “4-(2-Methoxypropyl)piperidine hydrochloride”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Mechanism of Action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
For instance, some piperidine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Biochemical Pathways
Piperidine derivatives have been associated with the regulation of several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/a κt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib etc .
Result of Action
Piperidine derivatives have been associated with various pharmacological activities, including potential anticancer effects .
properties
IUPAC Name |
4-(2-methoxypropyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-8(11-2)7-9-3-5-10-6-4-9;/h8-10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDSHLCOMSOKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCNCC1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxypropyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



